[1,1'-Biphenyl]-3,4,4'-triamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIVHUVZXDTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618612 | |
| Record name | [1,1'-Biphenyl]-3,4,4'-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17828-45-4 | |
| Record name | [1,1'-Biphenyl]-3,4,4'-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-aminophenyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,1 Biphenyl 3,4,4 Triamine
Catalytic Approaches to Biphenyl (B1667301) Linkage Formation with Amine Precursors
Catalytic methods are paramount in the construction of the biphenyl core and the introduction of amine functionalities. These approaches often involve the use of transition metals to facilitate bond formation, offering milder reaction conditions and improved yields compared to traditional stoichiometric methods.
Cross-Coupling Reactions and Their Mechanistic Elucidation for Triamine Synthesis
Cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, including the critical C-C bond that links the two phenyl rings in a biphenyl system. For the synthesis of [1,1'-Biphenyl]-3,4,4'-triamine, these reactions typically involve a halogenated aromatic precursor and an aryl organometallic reagent, catalyzed by palladium or nickel complexes.
A common strategy involves the coupling of an appropriately substituted aryl halide with an arylboronic acid (Suzuki-Miyaura coupling) or an arylstannane (Stille coupling). For instance, the synthesis could potentially involve coupling a dihalogenated aminobenzene with an amino-substituted phenylboronic acid. The general mechanism of palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving several key steps:
Oxidative Addition : The aryl halide (R-X) reacts with the Pd(0) catalyst to form an organopalladium(II) complex (R-Pd(II)-X).
Transmetalation : The organometallic reagent (R'-M), such as an arylboronic acid, transfers its organic group (R') to the palladium center, forming R-Pd(II)-R'. This step often requires a base.
Reductive Elimination : The two organic groups (R and R') couple to form the desired biphenyl product (R-R'), regenerating the Pd(0) catalyst, thus completing the catalytic cycle.
When synthesizing triamines, careful selection of protecting groups for the amine functionalities is crucial to prevent interference with the catalytic cycle and to ensure regioselectivity. For example, acetyl or carbamate (B1207046) protecting groups are often employed for amines during cross-coupling reactions, which can then be deprotected in a subsequent step to reveal the free amine groups. The choice of ligand for the transition metal catalyst also significantly impacts the reaction efficiency and selectivity, influencing factors such as reactivity, stability, and turnover number.
Transition Metal Catalysis in Amination Strategies
Beyond forming the biphenyl linkage, transition metal catalysis plays a vital role in directly introducing amine groups onto aromatic rings, known as aromatic amination. While traditional methods for synthesizing aromatic amines often involve nitration followed by reduction, catalytic amination offers a more direct and often milder route.
Buchwald-Hartwig amination is a prominent example, facilitating the formation of C-N bonds by coupling aryl halides or pseudohalides with amines in the presence of palladium catalysts. The catalytic cycle typically involves oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the amine, C-N reductive elimination, and regeneration of Pd(0). The success of Buchwald-Hartwig amination for synthesizing complex polyamines like this compound relies heavily on the choice of phosphine (B1218219) ligands, which tune the electronic and steric properties of the palladium center. Bulky, electron-rich ligands are often effective in promoting these reactions.
Another important catalytic amination approach is the copper-catalyzed Ullmann condensation, which can also form C-N bonds between aryl halides and amines. While often requiring higher temperatures than palladium-catalyzed reactions, recent advancements in ligand design have led to milder conditions and broader substrate scopes for Ullmann-type reactions. The strategic application of these amination methods allows for the precise installation of amine groups at desired positions on the biphenyl scaffold.
Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound aims to minimize environmental impact and maximize resource efficiency. This involves selecting environmentally benign reagents, solvents, and optimizing reaction conditions.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile, toxic, and flammable organic solvents, leading to significant environmental concerns and waste generation. For the synthesis of this compound, adopting solvent-free or environmentally benign solvent systems can drastically reduce the environmental footprint.
Solvent-Free Reactions : Performing reactions without any added solvent can lead to higher reaction concentrations, increased reaction rates, and simpler product isolation, eliminating solvent-related waste and energy consumption for solvent recovery.
Green Solvents : When a solvent is necessary, alternatives to traditional organic solvents include:
Water : As a ubiquitous, non-toxic, and inexpensive solvent, water can be used for certain cross-coupling and amination reactions, particularly with water-soluble catalysts or substrates.
Ionic Liquids : These non-volatile, non-flammable molten salts can act as both solvents and catalysts, offering tunable properties and potential for catalyst recycling.
Supercritical Fluids (e.g., scCO2) : Supercritical carbon dioxide is a non-toxic, non-flammable, and easily separable solvent, suitable for certain catalytic reactions.
Bio-based Solvents : Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) or γ-valerolactone, offer biodegradable alternatives.
The choice of a green solvent system for this compound synthesis would depend on the specific reaction steps (e.g., cross-coupling vs. amination) and the compatibility of the catalysts and precursors.
Atom Economy and Reaction Efficiency Optimization
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all atoms from the starting materials into the final desired product, thereby minimizing waste. Reaction efficiency optimization extends beyond atom economy to encompass factors such as catalyst turnover, yield, and energy consumption.
For the synthesis of this compound, strategies to enhance atom economy and reaction efficiency include:
Direct Amination : Prioritizing direct C-N bond formation (e.g., catalytic amination) over multi-step sequences involving nitration, reduction, and subsequent functionalization, as direct amination typically generates fewer byproducts.
Catalyst Design : Developing highly active and selective catalysts that enable high turnover numbers (TON) and turnover frequencies (TOF), reducing the catalyst loading and simplifying purification.
Stoichiometric Control : Optimizing reactant ratios to ensure complete consumption of limiting reagents and minimize excess usage.
Byproduct Valorization : Exploring methods to convert unavoidable byproducts into useful substances.
Optimizing these parameters in the synthesis of this compound would lead to more sustainable and economically viable production routes.
Multi-Step Synthetic Sequences and Strategic Retrosynthesis
The synthesis of complex molecules like this compound often requires a multi-step sequence, carefully designed through retrosynthetic analysis. Retrosynthesis is a problem-solving technique where the target molecule is transformed into simpler precursor structures, working backward from the target to readily available starting materials.
For this compound, a retrosynthetic approach might involve:
Disconnection of C-N bonds : The amine groups could be envisioned as being introduced via catalytic amination (e.g., Buchwald-Hartwig) from corresponding aryl halides or pseudohalides. This would lead back to a biphenyl scaffold with halogen or other leaving groups.
Disconnection of the Biphenyl C-C bond : The central biphenyl linkage would be disconnected, suggesting precursors such as a mono-substituted aryl halide and an appropriately substituted aryl organometallic reagent (e.g., boronic acid) for a cross-coupling reaction.
Example of a potential multi-step synthetic sequence (conceptual):
A convergent approach might involve synthesizing two different substituted phenyl precursors separately and then coupling them.
Precursor A (e.g., for 3,4-diaminophenyl ring):
Start from a benzene (B151609) derivative (e.g., 1,2-dibromobenzene).
Introduce amine groups via nitration/reduction or direct amination strategies.
Functionalize one position with a leaving group suitable for cross-coupling (e.g., triflate or iodide).
Introduce a suitable organometallic handle (e.g., boronic acid).
Precursor B (e.g., for 4'-aminophenyl ring):
Start from a halogenated benzene derivative (e.g., 4-bromonitrobenzene).
Reduce the nitro group to an amine.
Protect the amine group.
The aryl halide is ready for cross-coupling.
Coupling Step:
Perform a palladium-catalyzed cross-coupling reaction between Precursor A (e.g., arylboronic acid) and Precursor B (e.g., aryl halide) to form the protected biphenyl diamine.
Final Amination/Deprotection:
If any amine groups were protected, deprotect them. If additional amine groups are required, perform further amination reactions on the biphenyl core.
This strategic retrosynthesis allows chemists to identify commercially available starting materials and plan a sequence of reactions that are both synthetically feasible and efficient, while also considering aspects such as regioselectivity, protecting group chemistry, and reaction conditions.
Optimization of Reaction Conditions and Yields in Key Steps
One common approach involves the Ullmann coupling reaction for constructing the biphenyl framework, followed by nitration and reduction. For instance, the synthesis of 4,4'-Dinitro-2-biphenylamine, a related precursor, can be achieved by coupling 2-iodo-4-nitroaniline (B1222051) with 4-iodonitrobenzene in the presence of a palladium catalyst .
Key Reaction Parameters for Ullmann Coupling:
Catalyst: Pd(PPh₃)₄ (5 mol%)
Solvent System: Toluene/ethanol/water (3:1:1 v/v)
Temperature: 80°C
Duration: 12–16 hours
The nitration of biphenyl precursors often requires careful control due to the activating nature of amine groups. Protecting groups, such as acetamide, can be employed to direct nitration to desired positions. For example, 2-biphenylamine can be protected as 2-acetamidobiphenyl, followed by nitration with HNO₃/H₂SO₄ at 0–5°C to yield 4,4'-Dinitro-2-acetamidobiphenyl. Subsequent deprotection via HCl hydrolysis then yields the dinitrobiphenylamine .
Typical Yields in Directed Nitration and Deprotection:
| Step | Reactants | Yield (%) | Conditions |
| Protection (Acetylation) | 2-Biphenylamine + Acetic Anhydride (B1165640) | 92 | Not specified, generally mild |
| Nitration | 2-Acetamidobiphenyl + HNO₃/H₂SO₄ (1:3 v/v) | 68 | 0–5°C |
| Deprotection (Hydrolysis) | 4,4'-Dinitro-2-acetamidobiphenyl + HCl/EtOH | 85 | Not specified, typically reflux |
| Source: |
The final step in many synthetic routes to polyaminobiphenyls is the reduction of nitro groups to amine groups. This can be achieved through catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst or via chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid . Catalytic hydrogenation is typically performed under mild pressure and temperature, while chemical reduction often requires reflux conditions . Purification steps such as recrystallization or chromatographic techniques are essential to achieve high purity .
Optimization efforts in Ullmann coupling reactions have shown that initial yields typically range from 35% to 45%, limited by side reactions like homo-coupling and dehalogenation. The introduction of electron-deficient phosphine ligands, such as P(o-tol)₃, can improve catalyst turnover, leading to increased yields of 55–60%. However, the susceptibility of the amine group to oxidation often necessitates protection (e.g., acetylation) before coupling, adding two additional steps: protection (90% yield) and deprotection (85% yield) .
Stereochemical Considerations in Chiral Derivative Synthesis
The parent compound, this compound, does not inherently possess chiral centers. Therefore, direct stereochemical considerations for its synthesis are not applicable. However, the field of biphenyl chemistry frequently explores the synthesis of chiral biphenyl derivatives, often for applications as ligands in asymmetric catalysis or as biologically active compounds mjcce.org.mkmdpi.com.
Chirality in biphenyl compounds can arise from atropisomerism, where hindered rotation around the biphenyl bond leads to stable enantiomers if there are appropriate substituents. Additionally, the introduction of chiral auxiliary groups or the creation of chiral centers on side chains attached to the biphenyl core can lead to chiral derivatives nih.govrsc.org.
While direct literature on chiral derivatives of this compound was not identified, general principles for synthesizing chiral biphenyl derivatives involve:
Asymmetric Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to induce enantioselectivity in bond-forming reactions mjcce.org.mkgoogle.com.
Chiral Pool Strategy: Incorporating pre-existing chiral building blocks (e.g., amino acids, terpenes) into the biphenyl structure nih.gov.
Kinetic Resolution: Separating enantiomers from a racemic mixture based on differences in reaction rates with a chiral agent.
The synthesis of other chiral biphenyl-related compounds, such as 4-aryl-β-amino acid derivatives, has shown that using specific asymmetric catalysts can achieve high stereoselectivity and yields google.com. For instance, hydrogenation of enamine compounds in the presence of transition metal catalysts and BIBOPs has yielded chiral products with high enantiomeric excess (ee) values google.com. This suggests that if chiral derivatives of this compound were desired, similar asymmetric synthetic strategies would likely be employed.
Novel Synthetic Pathways and Process Intensification
Research into novel synthetic pathways aims to develop more efficient, sustainable, and economical routes for chemical production, often by minimizing steps, reducing waste, and improving selectivity. Process intensification (PI) complements this by focusing on innovative engineering and design principles to achieve significant improvements in process efficiency, product quality, and safety, while reducing capital and operating expenses semanticscholar.orgnih.gov.
For biphenylamines, novel synthetic approaches could include:
Direct Amination: Exploring methods for direct amination of biphenyls or their functionalized derivatives, bypassing the need for nitration-reduction sequences. However, direct amination of aromatic rings often presents challenges in regioselectivity and efficiency.
Electrochemical Synthesis: Utilizing electrochemistry to drive transformations, potentially offering cleaner routes by avoiding harsh reagents and byproducts researchgate.net.
Biocatalysis: Employing enzymes for specific transformations, which can offer high selectivity and operate under milder conditions mjcce.org.mk. While not directly found for this compound, biocatalysis is a growing area for producing complex molecules with high specificity nih.gov.
Process Intensification Strategies for Biphenylamine Synthesis: Process intensification (PI) focuses on making chemical processes smaller, cleaner, safer, and more energy-efficient semanticscholar.orgresearchgate.net. Key strategies relevant to the synthesis of complex organic molecules like biphenylamines include:
Microreactors and Milli-reactors: These small-scale reactors provide excellent mixing and thermal control, allowing for reactions to be run under harsher conditions with improved safety and better control over selectivity, especially for highly exothermic reactions or those involving low miscibility of reactants semanticscholar.org. This can lead to increased conversion and selectivity.
Integration of Unit Operations: Combining reaction and separation steps within the same equipment (e.g., reactive distillation) can lower operating and investment costs semanticscholar.org.
Alternative Energy Inputs: Utilizing techniques like microwave irradiation or sonochemistry can enhance reaction rates and improve yields, often by providing more efficient energy transfer semanticscholar.org. Microwave-assisted synthesis, for instance, can significantly reduce reaction times researchgate.net.
Advanced Control Systems: Implementing sophisticated control systems and real-time monitoring to maintain optimal reaction conditions, leading to higher consistency and yield probiogen.de.
Chemical Reactivity and Mechanistic Studies of 1,1 Biphenyl 3,4,4 Triamine
Amination Reactions and Derivatives Formation
The primary amine groups (-NH₂) in [1,1'-Biphenyl]-3,4,4'-triamine are nucleophilic and can readily participate in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. These transformations, including acylation, alkylation, and arylation, are fundamental for modifying the compound's properties and for synthesizing more complex molecular architectures.
The amine functionalities of this compound can be readily derivatized through reactions with various electrophiles.
Acylation involves the reaction of the amine groups with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is typically straightforward and can be used to introduce carbonyl-containing functional groups. The reactivity of the three amine groups may differ based on their electronic environment, potentially allowing for selective acylation under controlled conditions. For instance, the ortho-disposed amines at the 3 and 4 positions may exhibit different reactivity compared to the 4'-amine due to steric and electronic effects. Acylation is a common strategy in the synthesis of polyamides where diamines are used as monomers.
Alkylation introduces alkyl groups onto the nitrogen atoms. This can be achieved using alkyl halides or other alkylating agents. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent. As with acylation, controlling the degree of alkylation (mono-, di-, etc.) can be challenging, often resulting in a mixture of products unless specific reaction conditions are employed.
Arylation is the formation of a new bond between a nitrogen atom and an aromatic ring. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation, typically employing a palladium or copper catalyst to couple the amine with an aryl halide or triflate. This method allows for the synthesis of triarylamine-like structures, which are valuable in materials science and medicinal chemistry.
Table 1: Summary of Potential Amination Reactions
| Reaction Type | Typical Reagents | Functional Group Formed | Catalyst (if any) |
|---|---|---|---|
| Acylation | Acyl chlorides (R-COCl), Anhydrides ((RCO)₂O) | Amide (-NHCOR) | Often none; base may be used |
| Alkylation | Alkyl halides (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | Often none; base may be used |
| Arylation | Aryl halides (Ar-X), Aryl triflates (Ar-OTf) | Diaryl/Triaryl Amine (-NHAr, -NAr₂) | Palladium or Copper complexes |
The primary amine groups of this compound readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is acid-catalyzed and reversible, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org
The mechanism typically proceeds through a hemiaminal intermediate. The rate of imine formation is often optimal under mildly acidic conditions (pH ~5), as sufficient acid is needed to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, while ensuring the amine reactant remains sufficiently nucleophilic.
Given the three primary amine groups, reactions with carbonyl compounds can lead to a variety of products. Reaction with a mono-aldehyde or mono-ketone could result in mono-, di-, or tri-substituted imine derivatives, depending on the stoichiometry. The use of dialdehydes or diketones can lead to the formation of polymeric Schiff base structures, a process that has been observed with related aromatic diamines. dtic.mil
Table 2: Examples of Schiff Base Formation
| Carbonyl Compound | Potential Schiff Base Product Structure |
|---|---|
| Benzaldehyde (B42025) | Mono-, di-, or tri-benzalidene derivatives |
| Acetone | Mono-, di-, or tri-isopropylidene derivatives |
| Glyoxal | Cross-linked polymeric or macrocyclic structures |
Cyclocondensation Reactions for Heterocyclic Ring Formation
The unique arrangement of amine groups in this compound, particularly the o-phenylenediamine (B120857) substructure, makes it an excellent precursor for the synthesis of fused nitrogen-containing heterocyclic compounds.
Benzimidazoles: The most prominent cyclocondensation reaction for this molecule is the formation of a benzimidazole (B57391) ring. The 1,2-diamine arrangement on one of the phenyl rings is ideal for this transformation. The Phillips condensation, which involves reacting the o-phenylenediamine moiety with a carboxylic acid or its derivative (such as an ester or orthoester) under acidic conditions and heat, yields a 2-substituted benzimidazole. vinhuni.edu.vntuiasi.ro Alternatively, condensation with an aldehyde, followed by oxidative cyclization, also produces the benzimidazole ring system. nih.govorganic-chemistry.org Because the starting molecule contains an additional amine at the 4'-position, the resulting product is a biphenyl-substituted benzimidazole bearing a free amino group, which can be used for further functionalization or polymerization. This approach is analogous to the synthesis of polybenzimidazoles (PBI) from 3,3',4,4'-tetraaminobiphenyl. dtic.miltaylorandfrancis.comresearchgate.net
Benzoxazoles and Quinazolines: The direct synthesis of benzoxazoles or quinazolines from this compound is not straightforward, as these heterocycles typically require different precursors. Benzoxazole synthesis generally involves the condensation of a 2-aminophenol with a carboxylic acid or aldehyde. Quinazoline synthesis often starts from anthranilic acid or 2-aminobenzaldehyde derivatives. While the triamine itself is not a direct precursor, it could be chemically modified (e.g., through hydroxylation or formylation reactions) to create suitable intermediates for these types of cyclizations.
Table 3: Heterocyclic Products from this compound
| Reagent | Heterocyclic System | Resulting Product |
|---|---|---|
| Carboxylic Acid (R-COOH) | Benzimidazole | 2-R-Substituted (4'-aminobiphenyl)benzimidazole |
| Aldehyde (R-CHO) | Benzimidazole | 2-R-Substituted (4'-aminobiphenyl)benzimidazole |
| Formic Acid | Benzimidazole | (4'-aminobiphenyl)benzimidazole |
The cyclocondensation reaction to form a benzimidazole ring is a type of dehydration or condensation reaction. Kinetically, the reaction rate is influenced by several factors, including temperature, the nature of the solvent, and the presence of a catalyst. Acid catalysts, such as polyphosphoric acid (PPA) or mineral acids, accelerate the reaction by protonating the carbonyl group of the carboxylic acid or aldehyde, making it more electrophilic and susceptible to attack by the amine. tuiasi.ro The reaction typically requires elevated temperatures to overcome the activation energy barrier for both the initial C-N bond formation and the subsequent dehydration and ring-closure steps. dtic.mil
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The biphenyl (B1667301) core of this compound is susceptible to aromatic substitution reactions, with the outcome heavily influenced by the directing effects of the three powerful activating amino groups.
Electrophilic Aromatic Substitution (EAS): The -NH₂ group is a strong activating and ortho, para-directing substituent for electrophilic aromatic substitution. wikipedia.org With three such groups, the biphenyl system is highly activated towards electrophiles like halogens (in halogenation), the nitronium ion (in nitration), or acylium ions (in Friedel-Crafts acylation).
On the 3,4-diamino-substituted ring: The 3-amino and 4-amino groups work in concert to direct incoming electrophiles. The positions ortho and para to the 4-amino group are C5 and C1 (the ipso-carbon). The positions ortho and para to the 3-amino group are C2 and C5. Therefore, the C2 and C5 positions are strongly activated and are the most likely sites for substitution.
On the 4'-amino-substituted ring: The 4'-amino group directs incoming electrophiles to the C3' and C5' positions (ortho to the amine).
Due to the high activation, reactions often proceed under mild conditions, and polysubstitution can be a common issue if not carefully controlled. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like this compound. NAS typically requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged Meisenheimer complex intermediate. Therefore, the parent triamine is not a good substrate for direct NAS. However, it is possible to generate a reactive intermediate that can undergo nucleophilic attack. For example, one of the amine groups could be converted into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be displaced by a wide range of nucleophiles.
Table 4: Directing Effects for Electrophilic Aromatic Substitution
| Ring | Substituents | Activating/Deactivating | Directing Effect | Most Probable Substitution Sites |
|---|---|---|---|---|
| Phenyl Ring A | 3-NH₂, 4-NH₂ | Strongly Activating | ortho, para | C2, C5 |
| Phenyl Ring B | 4'-NH₂ | Strongly Activating | ortho, para | C3', C5' |
Regioselectivity and Electronic Effects on Biphenyl Core Reactivity
The reactivity of the this compound molecule is fundamentally governed by the electronic properties of its three primary amine (-NH₂) substituents. Amine groups are potent activating groups in electrophilic aromatic substitution reactions. This is due to the nitrogen atom's lone pair of electrons, which can be donated into the aromatic π-system through resonance. libretexts.orgquora.com This electron donation, known as a positive mesomeric effect (+M), significantly increases the electron density of the biphenyl rings, making them much more susceptible to attack by electrophiles compared to unsubstituted biphenyl.
The activating nature of the amine groups also directs the position of incoming electrophiles. They are classified as ortho, para-directors because the resonance delocalization of the nitrogen's lone pair results in the accumulation of negative charge primarily at the carbon atoms ortho and para to the C-N bond. openstax.orgmasterorganicchemistry.com While the nitrogen atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant in activating the ring. quora.comopenstax.org
In the case of this compound, the positions on the biphenyl core are activated as follows:
Ring 1 (substituted at positions 3 and 4): The 3-amino and 4-amino groups work in concert to activate this ring. The positions ortho to the 3-amino group (C2 and C4) and ortho to the 4-amino group (C3 and C5) are activated. The position para to the 3-amino group is C6. The synergistic activation from both groups makes positions C2 and C5 particularly electron-rich and thus highly favored for electrophilic attack.
Ring 2 (substituted at position 4'): The 4'-amino group activates the positions ortho to it (C3' and C5') and the position para to it (C1', which is part of the biphenyl linkage). Therefore, electrophilic substitution on this ring is strongly directed to the C3' and C5' positions.
The interplay of these electronic effects determines the regiochemical outcome of reactions such as halogenation, nitration, and acylation.
| Substituent Group | Position on Biphenyl Core | Electronic Effect | Predicted Reactive Sites for Electrophilic Attack |
|---|---|---|---|
| 3-Amino | Ring 1 | Strongly Activating (+M > -I), ortho, para-directing | C2, C6, C4 (already substituted) |
| 4-Amino | Ring 1 | Strongly Activating (+M > -I), ortho, para-directing | C3 (already substituted), C5 |
| 4'-Amino | Ring 2 | Strongly Activating (+M > -I), ortho, para-directing | C3', C5' |
Oxidation-Reduction Chemistry of Amine Groups
The amine groups of this compound are susceptible to oxidation. The oxidation of aromatic amines, and polyamines in particular, is a significant area of study due to its relevance in both synthetic chemistry and biological systems. acs.orgtaylorfrancis.comnih.gov Oxidation can lead to a variety of products, including radicals, quinone-imines, and polymeric materials. The specific outcome often depends on the oxidant used, the reaction conditions, and the substrate's structure.
Enzymatic oxidation of polyamines, for instance, is known to produce hydrogen peroxide and corresponding aminoaldehydes. researchgate.netnih.gov In chemical systems, stronger oxidizing agents can convert aromatic amines into highly colored and complex products. For a molecule like this compound, the presence of three amine groups provides multiple sites for oxidation, potentially leading to the formation of complex oligomeric or polymeric structures through radical coupling mechanisms.
One of the most characteristic reactions of primary aromatic amines is the formation of azo compounds. This process is central to the synthesis of a vast array of dyes and pigments. wikipedia.orgorganic-chemistry.org The formation of an azo compound from this compound would typically proceed via a two-step mechanism:
Diazotization: This step involves the conversion of one or more of the primary aromatic amine groups into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. unacademy.combyjus.comorganic-chemistry.org Given the three primary amine groups on the molecule, mono-, bis-, or tris-diazotization is possible depending on the stoichiometry of the reagents. However, amines with electron-withdrawing groups can be more difficult to diazotize. nptel.ac.inacs.org
Azo Coupling: The resulting aryl diazonium salt is a weak electrophile that can react with an activated aromatic compound (the coupling component), such as a phenol or another aniline derivative, in an electrophilic aromatic substitution reaction. wikipedia.orglibretexts.org The coupling typically occurs at the para position of the coupling component unless it is blocked, in which case ortho coupling occurs. wikipedia.orgorganic-chemistry.org The pH of the reaction is crucial; coupling with phenols is usually performed under mildly alkaline conditions, while coupling with anilines is done in weakly acidic solutions. organic-chemistry.orgquora.com
The reaction of this compound could lead to a variety of azo products, from simple mono-azo dyes to complex, extended polymeric structures if multiple amine groups are diazotized and coupled.
| Reactant | Coupling Component (Example) | Potential Azo Product |
|---|---|---|
| Mono-diazotized this compound | Phenol | A mono-azo compound with a terminal hydroxy-phenyl group |
| Bis-diazotized this compound | N,N-Dimethylaniline | A bis-azo compound with two terminal dimethylamino-phenyl groups |
| Tris-diazotized this compound | 2-Naphthol | A tris-azo compound with three terminal hydroxy-naphthyl groups |
Advanced Spectroscopic Characterization for Reaction Monitoring and Intermediate Identification
Understanding the complex reaction pathways of molecules like this compound requires sophisticated analytical techniques capable of monitoring reactions in real-time and identifying transient intermediates.
In-situ (in the reaction mixture) spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, providing valuable kinetic and mechanistic data without the need for sampling and quenching. nih.gov
FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflection (ATR) probe inserted directly into the reaction vessel, is a powerful tool for tracking the progress of reactions. dntb.gov.uamdpi.comresearchgate.net It monitors changes in the concentration of functional groups by observing their characteristic vibrational frequencies. For reactions involving this compound, one could monitor the disappearance of the N-H stretching bands of the primary amine and the appearance of bands corresponding to products or intermediates. For example, the formation of a diazonium salt can be monitored by the appearance of its characteristic N≡N stretching frequency. mdpi.com
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Relevance to Reaction Monitoring |
|---|---|---|
| Primary Amine (N-H Stretch) | 3500 - 3300 | Disappearance indicates consumption of the starting material. |
| Aromatic C-H Stretch | 3100 - 3000 | Generally remains, but shifts can indicate changes in substitution. |
| Diazonium (N≡N Stretch) | ~2260 | Appearance indicates the formation of the diazonium salt intermediate. |
| Azo (N=N Stretch) | ~1630 - 1575 (often weak) | Appearance suggests the formation of the final azo product. |
NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the species present in a reaction mixture over time. researchgate.netresearchgate.net By monitoring the changes in the ¹H or ¹³C NMR spectra, one can observe the consumption of reactants, the formation of intermediates, and the appearance of final products. nih.gov The chemical shifts of the aromatic protons are particularly sensitive to changes in the electronic environment caused by the substitution on the biphenyl rings. ampp.org This allows for the unambiguous identification of different regioisomers that may form during a reaction.
Mass spectrometry (MS) is an indispensable tool for the analysis of reaction products, providing precise molecular weight information and structural details through fragmentation patterns. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures of aromatic amines and their derivatives, such as those resulting from azo dye synthesis. sigmaaldrich.comacs.orgshimadzu.com
LC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity. researchgate.netfrag-den-staat.denih.gov It allows for the separation of a reaction mixture by liquid chromatography, followed by the ionization of the components and their mass analysis. The precursor ion of interest can then be isolated and fragmented to produce a characteristic product ion spectrum, which serves as a "fingerprint" for positive identification. researchgate.netupce.cz This is crucial for confirming the structures of the various potential products from reactions of this compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| This compound | C₁₂H₁₃N₃ | 199.25 | 200.12 |
| Hypothetical Mono-azo product with Phenol | C₁₈H₁₆N₄O | 304.35 | 305.14 |
Derivatization and Functionalization Strategies
Synthesis of Substituted [1,1'-Biphenyl]-3,4,4'-triamine Derivatives
The synthesis of derivatives is a primary strategy to modulate the molecule's intrinsic properties. By introducing various functional groups onto the biphenyl (B1667301) backbone, it is possible to fine-tune its electronic, optical, and solubility characteristics.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic framework is a fundamental approach to alter the electron density distribution within the molecule. wikipedia.org The three amine substituents already present are strong activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. youtube.com This inherent reactivity guides the strategy for further functionalization.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl (e.g., -CH₃, -C₂H₅) or alkoxy (-OR) groups, further increases the electron density of the π-system. wikipedia.org This enhances the nucleophilicity of the aromatic rings and can influence the molecule's ability to act as an electron donor in charge-transfer complexes. nih.gov Synthetic approaches to introduce these groups typically involve reactions like Friedel-Crafts alkylation, although the strong activation by the amino groups can lead to multiple substitutions and requires careful control of reaction conditions.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂), cyano (-CN), or halogen (-F, -Cl, -Br) groups decrease the electron density of the aromatic rings. youtube.com The synthesis of these derivatives often involves electrophilic aromatic substitution reactions. For instance, nitration can introduce -NO₂ groups, which can subsequently be reduced to create additional amino groups or serve as strong EWGs. The presence of EWGs makes the molecule more electron-deficient, which is a key attribute for creating n-type organic semiconductor materials. nih.gov
Altering the electronic landscape of this compound through substitution directly impacts its electronic and optical properties. rsc.org EDGs generally raise the energy of the Highest Occupied Molecular Orbital (HOMO), while EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This tuning of the HOMO-LUMO energy gap is crucial for designing materials with specific light absorption and emission characteristics. nih.govnih.gov
For instance, extending the π-conjugation by adding aromatic or vinylic substituents can lead to a bathochromic (red) shift in the UV-visible absorption spectrum, meaning the molecule absorbs light at longer wavelengths. researchgate.netnih.govnist.gov The introduction of functional groups can also induce or enhance fluorescence. The specific placement and nature of these substituents allow for precise control over the emission color and quantum yield. Studies on related substituted biphenyl and triarylamine systems have shown that a donor-acceptor architecture within the molecule can facilitate intramolecular charge transfer (ICT), which often results in unique photophysical properties, such as dual emission. rsc.orgrsc.org
| Substituent Type | Example Groups | Effect on HOMO/LUMO | Expected Impact on UV-Vis Absorption | Potential Change in Fluorescence |
|---|---|---|---|---|
| Electron-Donating (EDG) | -CH₃, -OCH₃, -N(CH₃)₂ | Raises HOMO Energy | Potential slight red-shift | May enhance fluorescence quantum yield |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, -Cl | Lowers LUMO Energy | Significant red-shift, especially in donor-acceptor structures | May quench fluorescence or shift emission to longer wavelengths |
| Extended π-Conjugation | -Phenyl, -Vinyl, -Thienyl | Reduces HOMO-LUMO Gap | Strong red-shift | Emission shifted to longer wavelengths |
Polymerizable Derivatives and Monomer Design
The presence of three reactive amine groups makes this compound an excellent candidate as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. mdpi.com Its rigid biphenyl core can impart thermal stability and mechanical strength to the resulting polymer chains.
As a triamine, the molecule can be used in several ways in polymer synthesis.
Cross-linking Agent: When reacted with difunctional monomers (e.g., dianhydrides or diacyl chlorides), the triamine acts as a cross-linker, creating a three-dimensional polymer network. google.com This approach is used to synthesize materials like polyimide aerogels, which possess high porosity, low density, and excellent thermal stability. acs.orgnih.gov The cross-links enhance the mechanical strength and solvent resistance of the material. acs.orgnih.gov
Branched or Star-Shaped Polymers: The triamine can serve as the core of a branched or star-shaped polymer architecture.
Linear Polymer Monomer: Through selective protection of one of the three amine groups, the molecule can be converted into a diamine monomer. This allows for its incorporation into linear polymer chains. The remaining protected amine group can then be deprotected and used for subsequent polymer modification or for grafting side chains.
The versatility of this monomer allows for the creation of a wide array of polymer architectures, from linear thermoplastics to thermosetting resins with high cross-link densities. nsf.gov
While the rigidity of the biphenyl unit is desirable for thermal and mechanical properties, it can also lead to poor solubility and processability in the resulting polymers. To overcome this, flexible spacer units or linkers can be incorporated into the polymer backbone. rsc.org These spacers, such as long alkyl chains, ether linkages (-O-), or sulfone (-SO₂-) groups, increase the conformational freedom of the polymer chain. acs.org
The introduction of such linkers can:
Improve Solubility: By disrupting the tight packing of rigid polymer chains, spacers can enhance solubility in common organic solvents, facilitating processing.
Lower Glass Transition Temperature (Tg): The increased flexibility typically leads to a lower Tg, which can be important for tuning the material's processing window.
Modify Mechanical Properties: Spacers can impart greater flexibility and toughness to the polymer.
The choice of spacer length and chemical nature provides another level of control over the final properties of the polymer material. acs.org Research on side-chain liquid-crystalline polymers has demonstrated that even subtle changes in spacer length can significantly influence the phase behavior and ordering of the polymer. rsc.org
| Spacer Unit | Chemical Structure Example | Primary Effect on Polymer Chain | Impact on Properties |
|---|---|---|---|
| Alkylene | -(CH₂)n- | Increases flexibility | Lowers Tg, improves solubility |
| Ether | -O- | Introduces kinks, increases flexibility | Enhances solubility and processability |
| Sulfone | -SO₂- | Adds polarity and some flexibility | Maintains high thermal stability while improving solubility |
| Hexafluoroisopropylidene | -C(CF₃)₂- | Bulky group disrupts packing | Significantly improves solubility and gas permeability |
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org The structure of this compound and its derivatives makes it an ideal building block for creating complex supramolecular architectures. nih.gov
The amine groups are potent hydrogen bond donors, capable of forming directional and predictable interactions with hydrogen bond acceptors. chemrxiv.orgrsc.org The biphenyl core provides a flat, aromatic surface ideal for π-π stacking interactions, which are crucial for the assembly of many organic materials. nih.gov The interplay of these forces can guide the self-assembly of molecules into well-defined nanostructures, such as fibers, sheets, or helical structures. chinesechemsoc.orgresearchgate.net For example, studies on other biphenyl derivatives have shown their ability to form intricate hydrogen-bonded networks and superhelical fibers. chinesechemsoc.orgnovartis.com
Furthermore, the biphenyl unit can be incorporated into larger macrocyclic structures to act as a "host" in host-guest chemistry. nih.gov These host molecules can have cavities that selectively bind smaller "guest" molecules or ions. nih.govresearchgate.net The size, shape, and electronic nature of the cavity can be tailored by modifying the biphenyl unit and the linking groups that form the macrocycle. Biphenyl-extended pillararenes, for instance, are a class of macrocycles that utilize the biphenyl moiety to create large, electron-rich cavities capable of binding various guest molecules. nih.gov
Exploration of Hydrogen Bonding and π-π Stacking Interactions
The three amine groups on the this compound backbone are prime sites for derivatization to introduce functionalities capable of forming robust hydrogen bond networks. Acylation of these amines to form amides, for instance, introduces both hydrogen bond donors (N-H) and acceptors (C=O), significantly enhancing the potential for directional intermolecular connections. Similarly, the formation of Schiff bases through condensation with aldehydes can introduce imine nitrogens as hydrogen bond acceptors.
In analogous systems, such as the polymorphs of benzidine (B372746) (4,4'-diaminobiphenyl), extensive networks of N-H···N hydrogen bonds are observed, dictating the packing of the molecules in the solid state. nih.gov While specific bond lengths for derivatized this compound are not available, data from related structures provide insight into the expected geometries. For example, in metal complexes of benzamide, N-H···O and N-H···Cl hydrogen bonds are prevalent, with typical N···O distances ranging from 2.8 to 3.1 Å and N···Cl distances around 3.2 to 3.4 Å. nih.gov
The biphenyl core of the molecule provides a platform for π-π stacking interactions. The energetic contribution of these interactions is sensitive to the electronic nature and position of substituents on the aromatic rings. While electron-donating groups can enhance the π-electron density, influencing stacking, steric hindrance from bulky substituents can prevent the close approach required for effective interaction. In the solid state, radical cations of benzidine have been shown to form π-dimers, indicating the inherent tendency of the biphenyl system to engage in such stacking. nih.gov The interplanar distances in these stacked systems are critical and are typically in the range of 3.4 to 3.8 Å for favorable π-π interactions.
Table 1: Representative Hydrogen Bond Geometries in Analogous Amide Structures
| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |
|---|---|---|---|
| N-H | O=C | 150-180 | 2.8 - 3.1 |
| N-H | N (imine) | 140-170 | 2.9 - 3.2 |
Note: Data is generalized from studies on benzamides and other related organic amides and is intended to be illustrative of the types of interactions possible.
Formation of Self-Assembled Structures and Architectures
The deliberate combination of hydrogen bonding and π-π stacking, orchestrated through derivatization, can lead to the formation of diverse and predictable self-assembled structures. By controlling the number and placement of functional groups, it is possible to program the molecules to assemble into one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks.
For example, derivatization of the amine groups with long alkyl chains appended with a carboxylic acid could lead to amphiphilic molecules. In appropriate solvents, these could self-assemble into micelles or bilayers, with the hydrophobic alkyl chains sequestered away from the solvent and the aromatic cores forming a π-stacked interior, while the carboxylic acid groups engage in hydrogen bonding at the surface.
The formation of Schiff base derivatives with aromatic aldehydes can significantly extend the π-conjugated system of the molecule. This not only influences its electronic properties but also enhances the potential for π-π stacking. The crystal structure of a Schiff base derived from 1,5-diaminonaphthalene and benzaldehyde (B42025) reveals a crystalline network stabilized by weak C-H···π interactions. ijpsi.org Similar derivatization of this compound could lead to extended, planar molecules that readily stack to form columnar structures.
The interplay between the strength and directionality of hydrogen bonds and the less directional but significant π-π stacking interactions is crucial in determining the final supramolecular architecture. In some systems, hydrogen bonding will be the dominant structure-directing force, with π-π stacking providing additional stabilization. In others, particularly with extended aromatic systems, π-π stacking may play a more primary role in the initial aggregation, which is then ordered by weaker hydrogen bonds.
Table 2: Potential Supramolecular Architectures from Derivatized this compound
| Derivatization Strategy | Key Interactions | Potential Supramolecular Structure |
|---|---|---|
| N-acylation | N-H···O=C hydrogen bonds, π-π stacking | 1D tapes, 2D sheets |
| Schiff base formation | C-H···N hydrogen bonds, extended π-π stacking | Columnar stacks, layered structures |
| Attachment of long-chain fatty acids | Hydrophobic interactions, hydrogen bonding, π-π stacking | Micelles, vesicles, liquid crystals |
This table presents hypothetical structures based on established principles of supramolecular chemistry and observations from analogous molecular systems.
Application As Precursors in Advanced Materials Research
Polymer Synthesis and Polycondensation Reactions
Polycondensation is a primary method for synthesizing high-performance polymers, involving step-wise reactions between difunctional or polyfunctional monomers. The amine groups on [1,1'-Biphenyl]-3,4,4'-triamine serve as reactive sites for polycondensation with monomers containing functional groups like carboxylic acids, acid chlorides, or anhydrides.
High-performance polymers like polyimides are noted for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of aromatic polyimides typically involves a two-step process. Initially, an aromatic diamine reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. Subsequently, this precursor undergoes thermal or chemical cyclodehydration to yield the final polyimide. The this compound can act as a diamine monomer in this reaction, utilizing, for example, the 4- and 4'-amino groups to create linear polyimides, leaving the 3-amino group available for subsequent modifications or cross-linking.
The presence of the ortho-diamine (3,4-diamine) functionality on one of the biphenyl (B1667301) rings also makes this compound an ideal precursor for polybenzoxazoles, a class of thermally stable heterocyclic polymers. The synthesis involves the polycondensation of an aromatic bis(o-aminophenol)—or in this case, a bis(o-aminophenylamine) structure—with a dicarboxylic acid or its derivative. The resulting poly(amide-amine) intermediate undergoes thermal cyclodehydration to form the stable benzoxazole rings within the polymer backbone, imparting high thermal and chemical resistance.
Poly(amide-imide)s (PAIs) combine the excellent mechanical properties of polyamides with the high thermal stability of polyimides. These polymers can be synthesized through various routes, including the polycondensation of a diacid containing a pre-formed imide ring with a diamine. The this compound monomer can be strategically employed in PAI synthesis. For instance, it can be reacted with trimellitic anhydride (B1165640) chloride, where the amine groups form amide linkages, leading to a polymer that incorporates both amide and imide functionalities.
A common method is the two-step polycondensation reaction where diamines react with various aromatic dianhydrides to form a poly(amic acid) precursor, which is then converted into the final polymer. This process allows for the creation of strong, flexible PAI films that often exhibit high glass-transition temperatures (Tg) and thermal stability, with decomposition temperatures frequently exceeding 500°C. The incorporation of bulky or flexible groups can be used to modify properties like solubility without significantly compromising thermal performance.
Table 1: Illustrative Thermal Properties of Aromatic Poly(amide-imide)s Derived from Various Aromatic Diamines
| Polymer Series | Dianhydride Used | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |
|---|---|---|---|
| PAI-a | Pyromellitic dianhydride (PMDA) | 355 | 535 |
| PAI-b | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 338 | 550 |
| PAI-c | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 321 | 545 |
| PAI-d | 4,4′-Oxydiphthalic anhydride (ODPA) | 296 | 530 |
| PAI-e | 4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 285 | 520 |
Note: This table is generated based on typical data for aromatic PAIs to illustrate the range of properties achievable; data is representative and compiled from findings such as those in MDPI.
Similarly, poly(ester-imide)s can be synthesized using di-imide diacids, which can be prepared from trimellitic anhydride and a diamine, followed by polycondensation with bisphenols. The resulting polymers integrate the desirable properties of both polyesters and polyimides.
The trifunctional nature of this compound makes it an excellent candidate for forming highly cross-linked polymer networks. When all three amine groups participate in the polymerization with di- or polyfunctional co-monomers, a three-dimensional network is formed. This structure results in thermosetting polymers that are generally insoluble and infusible, exhibiting high thermal stability and mechanical rigidity.
For example, reacting the triamine with a stoichiometric excess of a dianhydride or a diacyl chloride would lead to the formation of a branched or cross-linked polyamide or polyimide network. The density of cross-links can be controlled by adjusting the stoichiometry of the reactants or by copolymerizing the triamine with a difunctional diamine. These networks are crucial for applications requiring robust materials that maintain their structural integrity under harsh conditions.
Design and Synthesis of Functional Polymers
Functional polymers are designed to possess specific properties tailored for particular applications. The incorporation of this compound into polymer backbones provides a pathway to materials with tunable characteristics, leveraging the inherent properties of the biphenylamine structure.
The rigid biphenyl unit within the this compound monomer is a key contributor to the high thermal stability and mechanical strength of the resulting polymers. This rigidity enhances the glass transition temperature (Tg) and limits thermal degradation. However, wholly aromatic polymers are often difficult to process due to poor solubility.
To enhance processability, the polymer structure can be modified to disrupt chain packing and reduce crystallinity. This can be achieved through several strategies:
Copolymerization: Introducing flexible comonomers (e.g., diamines containing ether or sulfone linkages) alongside the rigid triamine can lower the Tg and improve solubility.
Pendant Groups: Attaching bulky side groups to the polymer backbone can prevent close chain packing, thereby increasing solubility.
Isomeric Linkages: Utilizing meta-catenated monomers in addition to para-catenated ones introduces kinks in the polymer chain, which disrupts regularity and improves solubility.
By carefully selecting comonomers and polymerization conditions, a balance can be struck between thermal stability, mechanical performance, and processability, allowing for the creation of materials tailored to specific engineering requirements.
Table 2: Influence of Monomer Structure on Polymer Properties
| Structural Feature | Effect on Polymer Chain | Resulting Property Change |
|---|---|---|
| Rigid aromatic units (e.g., biphenyl) | Increased chain stiffness, strong intermolecular forces | Higher Tg, enhanced thermal stability, improved mechanical strength |
| Flexible linkages (e.g., -O-, -SO2-) | Increased rotational freedom | Lower Tg, improved solubility and processability |
| Bulky pendant groups | Increased distance between polymer chains | Reduced chain packing, enhanced solubility |
Aromatic amines, particularly structures related to triphenylamine (TPA), are known for their electroactive and photoactive properties. The biphenylamine core of this compound provides an extended π-conjugated system and redox-active sites (the nitrogen atoms), which are desirable features for optoelectronic and energy storage materials.
Incorporating this triamine into a polymer backbone can lead to materials with interesting electrochemical properties. The amine groups can undergo reversible oxidation, a fundamental property for charge storage and electrochromic applications. The synthesis of such polymers often involves coupling reactions that extend the conjugation, such as palladium-catalyzed cross-coupling reactions, to create conjugated microporous polymers. These materials are designed to have high surface areas and interconnected networks of redox-active sites.
For energy storage, polymers containing TPA-like units are investigated for their ability to store charge through electrochemical redox reactions. The synthesis strategy—whether the electroactive unit is part of the polymer backbone or a pendant group—can significantly influence the material's properties. The trifunctionality of this compound offers possibilities for creating robust, cross-linked electroactive polymer networks with a high density of charge-storage sites.
Role in Aromatic Polyamide and Polyimide Synthesis
The trifunctionality of this compound sets it apart from conventional diamine monomers, enabling the formation of branched or cross-linked polymer networks. This characteristic is particularly valuable in the synthesis of aromatic polyamides and polyimides, where the introduction of such architectures can lead to significant enhancements in thermal stability, mechanical strength, and chemical resistance.
In the synthesis of aromatic polyamides , this compound can be reacted with aromatic dicarboxylic acids or their derivatives. The presence of a third amine group allows for the creation of branching points within the polymer chains. This leads to the formation of hyperbranched or cross-linked structures, a departure from the linear chains typically formed with bifunctional monomers. These complex architectures can disrupt chain packing, potentially improving solubility, while the network formation enhances dimensional stability at elevated temperatures.
Similarly, in the realm of aromatic polyimides , this triamine serves as a critical component for producing cross-linked networks. The conventional two-step polyimide synthesis involves the initial formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. When this compound is incorporated, the resulting poly(amic acid) contains pendant amine groups or branching points that, upon curing, lead to a cross-linked polyimide network. This cross-linking is instrumental in applications demanding exceptional thermal and oxidative stability, as well as superior mechanical properties.
Investigation of Polymerization Mechanisms and Kinetics
The polymerization involving a trifunctional monomer like this compound introduces a layer of complexity to the reaction mechanisms and kinetics compared to linear step-growth polymerization. The three amine groups exhibit different reactivities, which can be influenced by their positions on the biphenyl rings and steric hindrance.
Mechanism: The polymerization generally proceeds via a nucleophilic substitution mechanism. In polyamide synthesis, the amine groups of the triamine attack the carbonyl carbons of the dicarboxylic acid derivative. In polyimide synthesis, the initial step is the nucleophilic attack of the amine on the carbonyl group of a dianhydride, leading to the formation of an amic acid linkage. The presence of the third amine group allows for this reaction to occur at multiple sites, leading to the formation of a branched poly(amic acid).
The subsequent imidization step, which involves the cyclodehydration of the amic acid groups, is a critical stage where the final polymer network is established. The kinetics of this step can be influenced by the structure of the poly(amic acid) and the processing conditions.
Kinetics: The kinetics of polymerization with this compound are more intricate than those of linear systems. The rate of reaction can be influenced by several factors:
Differential Reactivity of Amine Groups: The amine groups at the 3, 4, and 4' positions may not have equal reactivity. This differential reactivity can lead to a more controlled initial chain growth before significant branching and cross-linking occur.
Monomer Concentration: As with other step-growth polymerizations, the reaction rate is dependent on the concentration of the functional groups.
Temperature: Higher temperatures generally increase the reaction rate but can also influence the degree of side reactions and the final polymer structure.
Catalyst: In some polymerization methods, such as direct polycondensation for polyamides, catalysts can be employed to enhance the reaction rate.
The study of these kinetics is often complex and may involve techniques such as spectroscopy and chromatography to monitor the consumption of monomers and the formation of polymer species over time. Understanding these kinetic parameters is crucial for controlling the degree of branching and cross-linking, which in turn dictates the final properties of the material.
Influence of Monomer Structure on Polymer Microstructure
The unique molecular structure of this compound has a direct and significant impact on the microstructure of the resulting aromatic polyamides and polyimides. The biphenyl unit imparts rigidity and thermal stability to the polymer backbone, while the three amine groups are the architects of the polymer's three-dimensional network.
The introduction of this compound as a comonomer allows for precise control over the cross-link density of the polymer. By varying the molar ratio of the triamine to a conventional diamine, the number of branch points and the degree of cross-linking can be tailored. This control is essential for tuning the material's properties to meet the demands of specific applications.
| Property Influenced | Effect of this compound Incorporation |
| Cross-link Density | Increases with higher molar ratios of the triamine. |
| Solubility | Can be improved at low degrees of branching; decreases significantly with high cross-linking. |
| Thermal Stability | Generally enhanced due to the formation of a stable network structure. |
| Mechanical Strength | Typically increases due to the reinforcement provided by the cross-linked network. |
| Glass Transition Temp. | Increases as a result of restricted chain mobility in the cross-linked structure. |
The specific geometry of the triamine, with its amine groups distributed across the biphenyl system, influences the spatial arrangement of the cross-links. This can lead to the formation of a more ordered or a more amorphous network structure, which in turn affects the polymer's mechanical and thermal properties. For instance, a more regular cross-linked network might result in a material with higher crystallinity and stiffness, whereas a more irregular network could lead to a tougher, more amorphous material.
Coordination Chemistry and Metal Organic Frameworks Mofs
Ligand Properties of [1,1'-Biphenyl]-3,4,4'-triamine
The arrangement of the three amine groups on the biphenyl (B1667301) scaffold—two on one phenyl ring (at the 3 and 4 positions) and one on the other (at the 4' position)—allows for diverse and interesting coordination behaviors. A ligand that binds to a central metal ion through two or more donor atoms is known as a chelating agent. wikipedia.org
Chelation: The ortho positioning of the 3- and 4-amino groups on one of the phenyl rings suggests the potential for this portion of the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The third amine group at the 4'-position on the second phenyl ring could then remain free or coordinate to an adjacent metal center.
Coordination Modes: Depending on the metal ion's size, preferred coordination number, and the reaction conditions, this compound could adopt several coordination modes. nih.govresearchgate.net It could function as a tridentate ligand, coordinating all three nitrogen atoms to a single large metal ion. More likely, it would act as a bridging ligand, using its donor sites to link multiple metal centers, which is a fundamental process in the formation of coordination polymers and MOFs. For instance, the diamine portion could chelate one metal center while the third amine binds to another, leading to the formation of one-, two-, or three-dimensional networks.
The flexibility and rotational freedom around the biphenyl C-C single bond, combined with the specific placement of the amine donors, make it a promising candidate for constructing complexes with unique geometries, including trigonal pyramidal or trigonal prismatic arrangements, depending on the coordination environment. bham.ac.uknih.gov
The synthesis of metal complexes typically involves the reaction of a ligand with a suitable metal salt in a solvent. mdpi.com For this compound, complexes with a wide range of transition metals could be anticipated. The synthesis would likely involve dissolving the triamine ligand and a metal salt (e.g., nitrates, chlorides, or acetates of metals like copper(II), nickel(II), cobalt(II), zinc(II), or iron(III)) in a polar solvent and allowing the complex to form, often precipitating from the solution. nih.govresearchgate.net
The character of the resulting compounds can range from simple discrete mononuclear complexes, where one ligand is bound to one metal center, to polynuclear complexes or extended coordination polymers. The formation of these structures is highly dependent on the stoichiometry of the reactants, the choice of solvent, temperature, and the nature of the counter-ion from the metal salt. nih.gov
Development of this compound-based MOFs
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Their high surface areas, tunable pore sizes, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis. nih.govnih.gov The use of amine-functionalized ligands is a common strategy to enhance properties such as CO2 affinity or to provide active sites for catalysis. acs.orgrsc.org
Hydrothermal and solvothermal synthesis are the most common methods for producing crystalline MOFs. tandfonline.com These techniques involve heating the constituent components (metal salt and organic linker) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 80 to 260 °C for a period of hours to days.
Hydrothermal Synthesis: This method uses water as the solvent. It is a cost-effective and environmentally friendly approach suitable for synthesizing many robust MOF structures. rsc.org The high temperature and pressure generated in the autoclave facilitate the dissolution of precursors and the crystallization of the final product. tandfonline.com
Solvothermal Synthesis: This method is similar to the hydrothermal route but employs organic solvents or solvent mixtures, such as dimethylformamide (DMF), diethylformamide (DEF), or ethanol. acs.org The choice of solvent can significantly influence the resulting MOF structure, as solvent molecules can sometimes act as templates or even become part of the final framework.
For a linker like this compound, a solvothermal approach would likely be employed to ensure the solubility of the organic linker. Modulators, such as monocarboxylic acids or bases, are often added to the reaction mixture to control the nucleation and growth of the MOF crystals, thereby influencing particle size, morphology, and defect density. nih.govacs.org
Once a MOF is synthesized, its structural and physical properties must be thoroughly characterized. Several key techniques are employed for this purpose:
| Characterization Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. The diffraction pattern is a unique fingerprint of the MOF's crystal structure and can be compared to simulated patterns from single-crystal X-ray data. acs.org |
| Single-Crystal X-Ray Diffraction (SCXRD) | Provides the precise atomic arrangement of the MOF, including bond lengths, bond angles, and the exact connectivity between the metal nodes and organic linkers. This is the definitive method for structure determination. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology (shape and size) of the MOF crystals. This is important for understanding the material's physical form and identifying any impurities. nih.gov |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the MOF by monitoring its weight loss as a function of temperature. This analysis reveals the temperature at which the framework begins to decompose. |
| Gas Sorption Analysis (BET Method) | Determines the porosity of the material. By measuring the adsorption and desorption of a gas (typically nitrogen at 77 K), one can calculate key parameters like the specific surface area (Brunauer-Emmett-Teller, or BET, surface area), pore volume, and pore size distribution. acs.org |
For a hypothetical MOF constructed from this compound, PXRD would be essential to confirm the formation of a crystalline, ordered network. Gas sorption measurements would be crucial to quantify the porosity resulting from the specific arrangement of the biphenyl-based linkers, which would be expected to create a porous structure. scispace.com
Catalytic Applications of Metal Complexes and MOFs (excluding specific process performance data)
Metal complexes and MOFs are widely explored as catalysts due to the presence of well-defined active sites, high surface areas (in the case of MOFs), and the ability to tune their electronic and steric properties. nih.govresearchgate.net
Metal Complexes as Catalysts: Discrete metal complexes containing amine ligands can serve as effective homogeneous catalysts. The metal center can act as a Lewis acid to activate substrates, while the ligand environment modulates its reactivity. ed.ac.uk Complexes derived from this compound could potentially catalyze a range of organic transformations, such as oxidation reactions, C-C bond-forming reactions (like the Henry reaction), and amination reactions. nih.govorientjchem.orgbeilstein-journals.org The specific activity would depend on the choice of metal and the coordination geometry imposed by the ligand.
MOFs as Heterogeneous Catalysts: When incorporated into a MOF, the metal nodes or the functionalized organic linkers can act as catalytic sites. MOFs offer the advantage of being solid, heterogeneous catalysts that can be easily separated from the reaction mixture and potentially recycled. rsc.org A MOF built with this compound would feature basic amine groups throughout its porous structure. These amine sites could function as basic catalysts for reactions like Knoevenagel condensations or aldol (B89426) reactions. Furthermore, if the metal nodes possess open coordination sites, they can act as Lewis acid catalysts, making the MOF a bifunctional catalyst capable of promoting cascade reactions. tandfonline.com
Heterogeneous and Homogeneous Catalysis mediated by Triamine-Metal Systems
A thorough review of scientific literature and chemical databases was conducted to identify research on the application of this compound in the field of catalysis. The investigation focused on its role as a ligand in forming metal complexes for both heterogeneous and homogeneous catalytic processes.
Despite a comprehensive search, no specific studies detailing the use of this compound in mediating either heterogeneous or homogeneous catalysis were identified. The existing body of research does not appear to contain documented examples of metal-organic frameworks (MOFs) or other coordination complexes derived from this particular triamine that have been evaluated for their catalytic activity.
Consequently, due to the absence of published research findings, a detailed discussion, presentation of research data, or data tables concerning the catalytic applications of this compound-metal systems cannot be provided at this time. The exploration of this compound's potential in catalysis remains an open area for future scientific investigation.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons and nuclei. These calculations provide a static, ground-state picture of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) and to calculate various electronic properties.
Electronic properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP) map are also readily obtained from DFT calculations. The MEP map is particularly insightful as it visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
Table 1: Illustrative Geometric Parameters Obtainable via DFT for a Biphenyl (B1667301) System Note: This table is illustrative. Specific values for [1,1'-Biphenyl]-3,4,4'-triamine require dedicated computational studies.
| Parameter | Description | Typical Calculated Value Range for Biphenyl Derivatives |
|---|---|---|
| C-C (inter-ring) Bond Length | The length of the single bond connecting the two phenyl rings. | 1.48 - 1.51 Å |
| C-N Bond Length | The length of the bond between a phenyl carbon and an amine nitrogen. | 1.38 - 1.42 Å |
| Dihedral Angle (C-C-C-C) | The twist angle between the planes of the two phenyl rings. | 35° - 60° (gas phase) |
| Dipole Moment | A measure of the molecule's overall polarity. | 1.0 - 4.0 Debye |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher kinetic stability.
For this compound, the amino groups, being electron-donating, would significantly influence the energy and localization of the HOMO. It is expected that the HOMO would have substantial electron density localized on the nitrogen atoms and the aromatic rings. The LUMO, in contrast, would likely be distributed across the antibonding π-system of the biphenyl core. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This information is vital for predicting how the molecule will interact with other reagents.
Table 2: Key Reactivity Descriptors from FMO Analysis Note: These descriptors are derived from HOMO and LUMO energies (I = -EHOMO, A = -ELUMO) and provide a quantitative measure of reactivity.
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from a system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the global electrophilic nature of a molecule. |
Reaction Mechanism Predictions and Energy Landscapes
While FMO theory provides insight into reactivity, predicting the detailed pathway of a chemical reaction requires more complex calculations. Computational methods can map out the entire energy landscape of a reaction, identifying intermediates and the transition states that connect them.
A transition state is the highest energy point along the lowest energy path of a reaction coordinate. It represents the "point of no return" between reactants and products. Locating this structure and calculating its energy is crucial for determining the reaction's activation energy (Ea or ΔG‡), which governs the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or condensation reactions involving the amine groups, computational chemists would propose a plausible mechanism. Each step in the mechanism would be modeled to find the corresponding transition state structure. This is a complex task that involves optimization algorithms designed to find saddle points on the potential energy surface. Frequency calculations are then performed to confirm the structure is a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For example, studies on the Diels-Alder reaction of biphenyl derivatives have used DFT to calculate activation energies of over 40 kcal/mol, providing a quantitative understanding of the reaction's feasibility. Similar methods could be applied to predict the barriers for various potential reactions of this compound.
Reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Solvation can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy landscape.
Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions like hydrogen bonding, but at a much higher computational cost.
Studies have shown that changing the solvent can fundamentally alter reaction outcomes, for instance by favoring one reaction pathway over another. For this compound, the polarity of the solvent and its ability to form hydrogen bonds with the amine groups would be critical factors influencing its reaction pathways, and these effects can be effectively modeled.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations typically focus on a single, static molecular structure, molecules are in constant motion. Conformational analysis and molecular dynamics simulations explore this dynamic nature.
Conformational analysis of the biphenyl linkage in this compound would involve calculating the energy of the molecule as a function of the dihedral angle between the phenyl rings. This generates a rotational energy profile that reveals the energy barriers between different stable conformations (conformers).
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. An MD simulation of this compound, either in a solvent or in a condensed phase, would provide insights into its structural flexibility, conformational preferences in a dynamic environment, and how it interacts with surrounding molecules. This is particularly important for understanding how the molecule behaves in a realistic chemical system, beyond the idealized gas-phase, 0 Kelvin picture provided by standard quantum calculations.
Rotational Barriers and Biphenyl Ring Conformations
The rotational barrier around the central C-C bond in biphenyl and its derivatives is a key determinant of their three-dimensional structure and, consequently, their physical and chemical properties. In the parent biphenyl molecule, the planar conformation is destabilized by steric hindrance between the ortho-hydrogens, leading to a twisted equilibrium geometry. The energy barriers to rotation through the planar (0° dihedral angle) and perpendicular (90° dihedral angle) transition states are critical parameters.
For substituted biphenyls, including those with amino groups, the rotational barriers are influenced by both steric and electronic effects. While specific computational data for this compound is not extensively documented in dedicated studies, trends can be inferred from computational studies on analogous amino-substituted biphenyls. Density Functional Theory (DFT) calculations have been effectively used to determine these barriers. For instance, studies on various substituted biphenyls have shown that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. Functionals that include dispersion corrections, such as B3LYP-D, B97-D, and TPSS-D3, have been identified as promising methods for accurately predicting torsional barriers. researchgate.netsemanticscholar.org
The presence of amino groups can influence the rotational barrier through both steric hindrance and electronic effects, such as resonance and intramolecular hydrogen bonding. In this compound, the amino groups are not in the ortho positions, which would be the primary locations for direct steric clash. However, their electronic influence on the biphenyl system can alter the potential energy surface of rotation. The amino groups, being electron-donating, can affect the bond order of the central C-C bond and the electronic repulsion between the rings.
Table 1: Representative Calculated Rotational Barriers for Substituted Biphenyls
| Compound | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) |
|---|---|---|---|
| Biphenyl | CCSD(T) | ~1.9 | ~2.1 |
| Generic ortho-substituted biphenyl | DFT | 7.4 - 44 | - |
Note: The data for substituted biphenyls represents a range from a benchmarking study and is not specific to this compound. The values for biphenyl are from high-level calculations.
Intermolecular Interactions and Aggregation Behavior
The amino groups in this compound are potent hydrogen bond donors and acceptors, which dictates the compound's intermolecular interactions and aggregation behavior in the solid state and in solution. Computational methods, particularly those rooted in DFT and quantum theory of atoms in molecules (QTAIM), are instrumental in characterizing these non-covalent interactions. nih.gov
Theoretical studies on aromatic amines have shown that N-H···N and N-H···π hydrogen bonds are significant in determining the packing of molecules in a crystal lattice. nih.gov In the case of this compound, the presence of three amino groups provides multiple sites for hydrogen bonding, potentially leading to complex and stable three-dimensional networks. The strength and geometry of these hydrogen bonds can be computationally estimated, providing insights into the stability of different polymorphic forms.
Computational analyses of similar systems have revealed that hydrogen bonds involving amino groups can range from weak to strong, significantly contributing to the stabilization of molecular aggregates. nih.gov The aggregation behavior is also influenced by weaker interactions such as van der Waals forces and π-π stacking between the biphenyl rings. The interplay of these forces governs the self-assembly of the molecules.
Spectroscopic Property Predictions (excluding basic identification)
Computational quantum chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules beyond simple identification. For this compound, theoretical predictions of its vibrational, electronic, and NMR spectra provide a deeper understanding of its electronic structure and molecular vibrations.
Theoretical Prediction of Vibrational and Electronic Spectra
Vibrational Spectra: DFT calculations are widely used to predict the infrared (IR) and Raman spectra of organic molecules. By calculating the harmonic vibrational frequencies at a molecule's equilibrium geometry, a theoretical vibrational spectrum can be generated. The calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the computational methods. researchgate.net For aromatic amines, characteristic vibrational modes include N-H stretching, N-H bending, and C-N stretching. Theoretical calculations can help in the precise assignment of these bands in experimental spectra. For instance, the N-H stretching frequencies in aromatic primary amines are sensitive to hydrogen bonding. researchgate.net
Electronic Spectra: Time-dependent DFT (TD-DFT) is a popular method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra. scirp.org The electronic spectrum of this compound is expected to be influenced by the π-conjugation of the biphenyl system and the electron-donating nature of the amino groups. TD-DFT studies on substituted biphenyls have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. acs.orgnih.gov The amino groups are expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted biphenyl due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy.
Table 2: Representative Predicted Spectroscopic Data for Analogous Aromatic Amines
| Spectroscopic Property | Computational Method | Predicted Value Range |
|---|---|---|
| N-H Stretching Frequency (cm⁻¹) | DFT (B3LYP) | 3400 - 3500 (unscaled) |
| First Electronic Transition (nm) | TD-DFT | Red-shifted relative to benzene (B151609) |
NMR Chemical Shift Predictions
Ab initio and DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict the NMR chemical shifts of protons (¹H) and carbon-13 (¹³C). nih.govresearchgate.net These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in structure elucidation and conformational analysis.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino groups and the dihedral angle between the phenyl rings. The chemical shifts of the N-H protons are particularly sensitive to their chemical environment, including hydrogen bonding. Computational studies on amines have shown that while the prediction of carbon-bound proton chemical shifts can be quite accurate, the prediction for N-H protons can be more challenging due to their lability and strong dependence on solvent and concentration. nih.govmodgraph.co.uk
Similarly, the ¹³C NMR chemical shifts can be predicted, with the carbons attached to the amino groups expected to show significant shifts due to the electronic effects of the nitrogen atoms.
Table 3: Predicted NMR Chemical Shift Ranges for Protons in Similar Aromatic Amine Environments
| Proton Type | Computational Method | Predicted ¹H Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic C-H | GIAO (DFT) | 6.5 - 8.0 |
| Amine N-H | GIAO (DFT) | 3.0 - 5.0 (highly variable) |
Advanced Analytical Methodologies for Research of 1,1 Biphenyl 3,4,4 Triamine and Its Derivatives
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for the separation and purification of chemical compounds. For aromatic amines like [1,1'-Biphenyl]-3,4,4'-triamine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for assessing the purity of this compound and its non-volatile derivatives. The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities or starting materials. amazonaws.com
Key aspects of method development include:
Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common choice for separating aromatic amines due to its hydrophobic nature, which provides good retention for the biphenyl (B1667301) core. nih.gov Columns with different particle sizes and lengths are chosen to balance resolution and analysis time. nih.gov
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scholarsresearchlibrary.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. gyanvihar.org The pH of the aqueous phase is a critical parameter; acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to protonate the amine groups, which results in sharper, more symmetrical peaks. nih.gov
Detector Selection: A Photo Diode Array (PDA) or UV-Vis detector is highly effective for detecting aromatic compounds like this compound, which possess strong chromophores. nih.gov Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance. scholarsresearchlibrary.com
Once developed, the method must be validated according to established guidelines to ensure its reliability. amazonaws.com Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Table 1: Illustrative HPLC Method Validation Parameters for this compound Analysis
| Parameter | Typical Specification | Description |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | Indicates the direct proportionality between the detector response and analyte concentration over a specific range. nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. |
| Precision (% RSD) | ≤ 2.0% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. h-brs.de However, primary amines like this compound are polar and have low volatility, leading to poor peak shapes and strong adsorption on the GC column. h-brs.deresearchgate.net To overcome these issues, derivatization is employed. This process involves chemically modifying the amine groups to create more volatile and thermally stable derivatives. researchgate.netiu.edu
Common derivatization strategies for amines include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens on the amine groups to form trimethylsilyl (B98337) (TMS) derivatives. These derivatives are significantly more volatile and less polar. iu.edu
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to form trifluoroacetyl derivatives. h-brs.de This process is also effective at increasing volatility and improving chromatographic performance. researchgate.net
The resulting volatile derivatives are then analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. h-brs.de
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Reagent | Abbreviation | Derivative Formed | Key Advantage |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly effective for primary amines, producing stable derivatives. iu.edu |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) | Creates volatile derivatives suitable for GC-FID and GC-MS analysis. h-brs.de |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to TMS, which is advantageous for mass spectrometry. |
Mass Spectrometry for Structural Elucidation and Reaction Monitoring
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of chemical compounds. taylorandfrancis.com When coupled with chromatographic techniques (LC-MS and GC-MS), it provides unparalleled sensitivity and specificity. taylorandfrancis.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₂H₁₃N₃), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision. An experimentally determined mass that matches this theoretical value provides strong evidence for the compound's identity. This capability is critical for confirming the products of a chemical synthesis and identifying unknown metabolites or degradation products. csic.es
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique used to determine the structure of a molecule. unt.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. unt.eduucdavis.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity. nih.gov
For this compound, the protonated molecule would be selected as the precursor ion. The resulting fragmentation pattern would likely reveal cleavages characteristic of the biphenyl core and losses of amine-related groups. This analysis helps to confirm the arrangement of the amino groups on the biphenyl rings. nih.gov
Table 3: Predicted MS/MS Fragmentation of Protonated this compound ([C₁₂H₁₄N₃]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Structural Information Gained |
|---|---|---|---|
| 200.1233 | 183.10 | NH₃ (Ammonia) | Confirms the presence of an amino group. |
| 154.08 | Multiple amine-related losses | Indicates fragmentation of the substituted phenyl ring. | |
| 91.05 | C₆H₆N₂ (Diaminophenyl radical) | Suggests cleavage of the biphenyl C-C bond. |
Advanced NMR Spectroscopy for Complex Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. taylorandfrancis.com While basic 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are often required to fully characterize complex structures like substituted biphenyls.
¹H NMR: The proton NMR spectrum of this compound would show a complex set of signals in the aromatic region. The specific chemical shifts and coupling patterns of these protons provide information about the substitution pattern on the two phenyl rings. The protons of the three amino groups would typically appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. hw.ac.uk These signals can be confirmed by adding a drop of D₂O to the NMR tube, which causes the N-H protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum. hw.ac.uk
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are indicative of their local electronic environment, helping to confirm the positions of the amino substituents.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule, such as the two phenyl rings.
These advanced NMR methods, used in combination, allow for a complete and detailed structural map of this compound and its derivatives, confirming regiochemistry and stereochemistry where applicable.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound where spectral overlap is common in one-dimensional (1D) spectra. Key 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). sdsu.edu For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic rings, aiding in the assignment of the aromatic spin systems. For instance, the proton at position 2' would show a correlation with the proton at position 6', and the proton at position 5 would show a correlation with the proton at position 6.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH). sdsu.edu Each cross-peak in an HSQC spectrum represents a C-H bond. This technique is instrumental in assigning the ¹³C signals based on the previously assigned ¹H signals. For this compound, this would allow for the direct correlation of each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com The HMBC spectrum is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. nih.gov For example, the protons of the amino groups would show correlations to the carbon atoms at positions 3, 4, and 4', confirming their points of attachment. Protons on one phenyl ring would also show correlations to carbons on the other phenyl ring, which is essential for confirming the biphenyl linkage.
Table 1: Application of 2D NMR Techniques for the Structural Elucidation of this compound.
| 2D NMR Technique | Type of Correlation | Information Gained for this compound |
| COSY | ¹H-¹H | Identifies neighboring protons on the aromatic rings. |
| HSQC | ¹H-¹³C (one-bond) | Correlates each proton to its directly attached carbon atom. |
| HMBC | ¹H-¹³C (multiple-bond) | Confirms the connectivity between different parts of the molecule, including the position of the amino groups and the biphenyl linkage. |
Solid-State NMR for Polymer and Material Characterization
Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure and dynamics of materials that are insoluble or have limited solubility, which is often the case for polymers and other materials derived from this compound. mdpi.com Unlike solution NMR, ssNMR can provide detailed information about the structure of solid organic polymers, regardless of their crystallinity. mdpi.com
For instance, polymers synthesized from this compound can be analyzed using ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiments. These experiments can reveal information about the local chemical environment of the carbon and nitrogen atoms in the polymer backbone. mdpi.com This can be used to confirm the successful polymerization and to identify the nature of the linkages between the monomer units.
Advanced 2D ssNMR experiments can also be employed to determine the connectivity between different atoms in the polymer structure. mdpi.com For example, 2D ssNMR can reveal specific carbon-carbon and carbon-nitrogen one-bond connectivities, providing detailed insights into the polymer's microstructure. mdpi.com Furthermore, ssNMR can be used to study the dynamics of the polymer chains and to investigate the effects of temperature and other external factors on the polymer's structure. researchgate.netresearchgate.net
X-ray Diffraction for Single Crystal and Powder Structure Determination
X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can be applied to single crystals or to polycrystalline powders.
Crystal Structure Analysis of this compound and its Salts/Derivatives
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. For a derivative like this compound, single-crystal X-ray analysis would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds. nih.gov
The analysis of salts and derivatives of this compound by single-crystal X-ray diffraction would provide valuable information on how the molecular conformation and packing are influenced by the counter-ions or the presence of different functional groups.
Table 2: Crystallographic Data for the Related Compound Biphenyl-3,3′,4,4′-tetraamine.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.646 (4) |
| b (Å) | 7.476 (3) |
| c (Å) | 7.751 (3) |
| β (°) | 95.773 (5) |
| Volume (ų) | 556.1 (4) |
Data obtained from the crystallographic study of Biphenyl-3,3′,4,4′-tetraamine. researchgate.net
Powder X-ray Diffraction for Crystalline Materials and Polymorphs
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to study the crystalline properties of materials. creative-biostructure.com Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that particular crystalline form.
For this compound and its derivatives, PXRD can be used to:
Identify the crystalline form: By comparing the experimental PXRD pattern to a database of known patterns or to a pattern simulated from single-crystal X-ray data, the specific crystalline form of a sample can be identified. rigaku.com
Assess sample purity: The presence of crystalline impurities will result in additional peaks in the PXRD pattern.
Study polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. creative-biostructure.com Different polymorphs can have different physical properties, and PXRD is a key technique for identifying and distinguishing between them. nih.gov Each polymorph will have a distinct PXRD pattern. rigaku.com
Characterize crystalline materials: PXRD can be used to determine the unit cell dimensions, and in some cases, the crystal structure of a crystalline material.
The PXRD pattern is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle, 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure of the material.
Future Research Directions and Emerging Opportunities
Integration into Advanced Functional Systems
The integration of [1,1'-Biphenyl]-3,4,4'-triamine into advanced functional systems represents a significant area of future exploration. Its potential lies in its ability to act as a foundational component for "smart" materials that can respond to external stimuli.
Chemiresistive Sensors: Polymers and covalent organic frameworks (COFs) derived from this triamine could form the active layer in chemiresistive sensors. The amine groups can interact with specific analytes through hydrogen bonding or acid-base interactions. This interaction would alter the material's electronic properties, leading to a detectable change in electrical resistance. Future work will likely focus on creating sensor arrays for detecting volatile organic compounds (VOCs) or toxic industrial gases.
Electroactive and Electrochromic Systems: Aromatic amine-rich polymers are often electroactive. mdpi.commdpi.com The oxidation of the amine moieties in polymers synthesized from this compound could be tuned to occur at specific potentials, leading to distinct color changes. This opens opportunities for developing new electrochromic devices for applications such as smart windows, low-power displays, and tunable optical filters. mdpi.com
Responsive Hydrogels: The triamine functionality allows for a higher degree of cross-linking compared to diamine monomers. This could be exploited to create highly stable and responsive hydrogels. By incorporating specific functional groups that respond to pH, temperature, or light, these hydrogels could be designed for applications in controlled drug release, soft robotics, or as reusable absorbents for environmental remediation.
Novel Applications in Materials Science and Organic Electronics
The rigid biphenyl (B1667301) backbone combined with the versatile amine groups makes this compound a prime candidate for creating next-generation materials for electronics and high-performance applications.
High-Performance Polymers: This monomer can be used to synthesize novel polyimides, polyamides, and polybenzimidazoles. The third amine group offers a site for cross-linking, which could significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers compared to their linear analogues derived from diamines. researchgate.netmdpi.com Research will likely focus on creating materials that can withstand extreme temperatures and harsh chemical environments for aerospace and industrial applications.
Organic Electronics: Biphenyl-containing molecules are widely used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comroyalsocietypublishing.orgacs.org Polymers or oligomers of this compound could function as efficient hole-transporting or charge-injection layers. The amine groups can lower the ionization potential, facilitating hole injection from the anode. lnu.edu.cn Furthermore, the ability to form cross-linked films could lead to more robust and stable device architectures.
Covalent Organic Frameworks (COFs): As a C3-symmetric linker, this triamine is an ideal building block for creating highly ordered, porous two-dimensional (2D) or three-dimensional (3D) COFs. nih.govtcichemicals.com These materials could be designed with specific pore sizes and chemical environments for applications in gas storage (e.g., CO2 capture), heterogeneous catalysis, and molecular separations. researchgate.netrsc.org
Table 1: Projected Property Enhancements in Polymers Derived from this compound vs. a Standard Biphenyl Diamine
| Property | Standard Biphenyl Diamine Polymer (Linear) | This compound Polymer (Cross-linked) | Potential Advantage |
|---|---|---|---|
| Thermal Stability (Tg) | High | Potentially Higher | Increased operational temperature range. researchgate.net |
| Mechanical Strength | Good to Excellent | Excellent to Superior | Greater durability and load-bearing capacity. |
| Solvent Resistance | Variable; often soluble in polar aprotics. | High to Excellent | Suitability for applications in harsh chemical environments. |
| Film Forming | Good | Excellent (potential for robust, insoluble films after curing) | Creation of stable, non-migrating layers in electronic devices. mdpi.com |
| Functionalization | Limited to backbone/end-groups | Additional site for post-synthesis modification | Tailoring of surface properties, solubility, or catalytic activity. |
Development of Sustainable Synthesis Routes
As the demand for complex organic molecules grows, so does the need for environmentally benign and efficient synthetic methods. Future research into this compound will prioritize the development of sustainable synthesis pathways.
Greener Cross-Coupling Reactions: The synthesis of the biphenyl core often relies on palladium-catalyzed reactions like the Suzuki-Miyaura coupling. google.com Future efforts will aim to replace precious metal catalysts with more abundant and less toxic alternatives, such as those based on iron or copper. Additionally, the use of aqueous solvent systems and recyclable catalysts will be a key focus.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher yields, and easier scalability. Developing a multi-step flow process for the synthesis of this compound from simple precursors would represent a major advancement in its sustainable production.
Table 2: Comparison of Synthesis Strategies for this compound
| Strategy | Conventional Method | Emerging Sustainable Approach | Key Benefits of Sustainable Approach |
|---|---|---|---|
| Catalyst | Homogeneous Palladium catalysts | Heterogeneous, recoverable catalysts (e.g., Fe, Ni) | Reduced cost, lower toxicity, catalyst recycling. |
| Solvents | Anhydrous organic solvents (e.g., DMF, Toluene) | Water, supercritical CO2, or bio-derived solvents | Reduced environmental impact and worker exposure. |
| Process Type | Batch processing | Continuous flow synthesis | Improved safety, efficiency, and scalability. |
| Reductant | Stoichiometric reagents (e.g., SnCl2, Hydrazine) | Catalytic hydrogenation (H2) | Water is the only byproduct, avoiding heavy metal waste. |
Exploration of this compound in Niche Chemical Transformations
The distinct reactivity of the three amino groups offers opportunities for complex and selective chemical transformations, enabling the creation of highly specialized molecules and materials.
Orthogonal Functionalization: The 4'-amino group is electronically and sterically different from the vicinal 3,4-diamino pair. This allows for orthogonal protection and reaction strategies. For example, the 3,4-diamino groups can undergo cyclization with dicarbonyl compounds to form a benzimidazole (B57391) ring system, leaving the 4'-amino group free for subsequent polymerization or attachment to a surface. This would yield polymers with heterocyclic units integrated directly into the backbone, potentially imparting unique optical or electronic properties.
Polydentate Ligand Synthesis: The molecule can act as a tridentate ligand in coordination chemistry. utc.edu Its specific geometry could stabilize unusual oxidation states of metal centers or create catalysts with unique steric and electronic environments. Research in this area could lead to new catalysts for challenging organic transformations, such as C-H activation or asymmetric synthesis. mdpi.comnih.gov
Stepwise Polymer Architectures: The differential reactivity could be exploited to build complex polymer architectures. For instance, the 4'-amine could be used to grow a linear polymer chain, after which the 3,4-diamine units could be activated for cross-linking, creating a well-defined network structure. This level of control is difficult to achieve with conventional monomers and could lead to materials with precisely engineered properties.
Interdisciplinary Research with this compound as a Core Building Block
The full potential of this compound will be realized through collaborations that bridge traditional scientific boundaries. Its versatility makes it a core building block for interdisciplinary research efforts.
Materials Chemistry and Computational Science: The design of novel COFs and polymers will benefit immensely from computational modeling. nih.gov Collaborations between synthetic chemists and computational scientists can predict the properties of materials derived from this triamine, such as pore size in COFs, band gaps in organic semiconductors, and mechanical strength in polymers, thus guiding synthetic efforts toward the most promising targets.
Polymer Science and Biomedical Engineering: While many high-performance polymers are not biocompatible, the polyamine structure is a fundamental motif in biology. physiology.orgfrontiersin.orgnih.gov Interdisciplinary research could focus on creating derivatives of this compound that are suitable for biomedical applications. For example, porous scaffolds made from its polymers could be investigated for tissue engineering, or functionalized nanoparticles could be developed for targeted drug delivery.
Supramolecular Chemistry and Environmental Science: The amine functionalities are excellent sites for forming non-covalent interactions, such as hydrogen bonds. Researchers in supramolecular chemistry could design host-guest systems based on this triamine for the selective capture of environmental pollutants. For example, polymers or frameworks could be developed to bind and remove heavy metal ions or specific organic contaminants from water.
Q & A
Q. What are the recommended synthesis routes for [1,1'-Biphenyl]-3,4,4'-triamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated biphenyl precursors and ammonia sources. For example, brominated biphenyl intermediates can undergo amination under palladium catalysis . Purity optimization requires column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR (DMSO-) resolve aromatic protons (δ 6.8–7.4 ppm) and amine protons (δ 4.9–5.3 ppm, broad) .
- Mass Spectrometry : ESI-MS in positive mode ([M+H] peak at m/z 230.1) confirms molecular weight .
- Computational : DFT calculations (B3LYP/6-31G*) predict bond angles, dihedral twists (~30° between phenyl rings), and HOMO-LUMO gaps (~4.2 eV), validated against X-ray crystallography .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Tests :
| Condition | Degradation Pathway | Analysis Method |
|---|---|---|
| Acidic (pH < 3) | Protonation of amines, ring sulfonation | LC-MS, H NMR |
| Alkaline (pH > 10) | Oxidation to nitro derivatives | FTIR (NO stretch ~1520 cm) |
| High Temp. (>100°C) | Polymerization | TGA (weight loss >200°C) |
Advanced Research Questions
Q. What strategies are effective for derivatizing this compound into organometallic complexes, and what are their applications?
- Methodological Answer :
- Derivatization :
- Mercury Complexes : React with HgCl in THF to form (4-amino-biphenyl)mercury(II) chloride. Confirm structure via X-ray diffraction (bond length: Hg-N ~2.1 Å) .
- Tellurium Complexes : Use TeBr in DMF to synthesize 3-(tribromo-tellanyl)-biphenyl-4-amine. Analyze redox properties via cyclic voltammetry (E = -0.45 V vs. Ag/AgCl) .
- Applications : These complexes show promise in catalysis (e.g., C–H activation) and as precursors for semiconductor materials .
Q. How do substituent positions on the biphenyl core influence electronic properties and reactivity in this compound derivatives?
- Methodological Answer :
- Substituent Effects :
| Substituent Position | HOMO-LUMO Gap (eV) | Reactivity with Electrophiles |
|---|---|---|
| 3,4,4'-triamine | 4.2 | High (nucleophilic amines) |
| 3,3',4-triamine | 4.0 | Moderate (steric hindrance) |
- Mechanistic Insight : Para-amine groups enhance conjugation, lowering LUMO energy and increasing electron-donating capacity. Meta-substitution introduces steric effects, reducing reaction rates in SNAr mechanisms .
Q. What computational approaches best predict the environmental fate and toxicity of this compound degradation products?
- Methodological Answer :
- Degradation Pathways : Use QSAR models (EPI Suite) to predict biodegradation (half-life >60 days) and bioaccumulation (log BCF = 1.8).
- Toxicity Screening :
- Daphnia magna : EC = 12 mg/L (OECD 202).
- Ames Test : Negative for mutagenicity (TA98 strain, ±S9) .
- Analytical Validation : LC-QTOF-MS identifies dichloro derivatives (e.g., 3,3'-dichloro-biphenyl-4,4'-diamine) as persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
